
4-Chloro-2-m-tolyloxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-m-tolyloxybenzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a chlorinated aromatic aldehyde, characterized by the presence of a chlorine atom and a tolyloxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-m-tolyloxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions: 4-Chloro-2-m-tolyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-2-m-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-m-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-m-tolyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-m-tolyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom and tolyloxy group may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a tolyloxy group.
4-Chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Chloro-m-cresol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 4-Chloro-2-m-tolyloxybenzaldehyde is unique due to the presence of both a chlorine atom and a tolyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C14H11ClO2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
4-chloro-2-(3-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-3-2-4-13(7-10)17-14-8-12(15)6-5-11(14)9-16/h2-9H,1H3 |
InChIキー |
LVOBJJPAGIRCME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(C=CC(=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


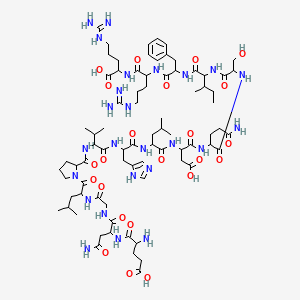
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
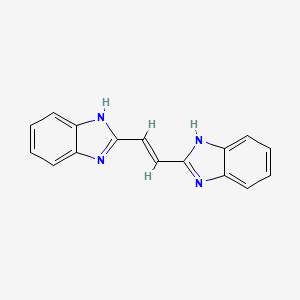
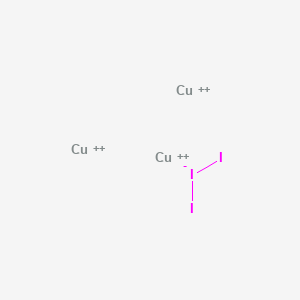

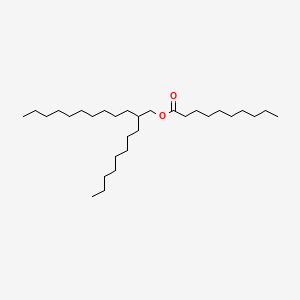
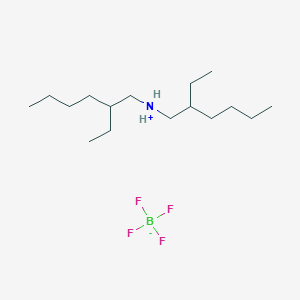
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
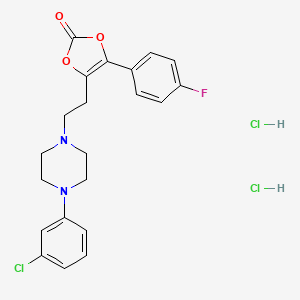


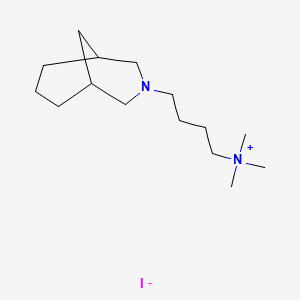
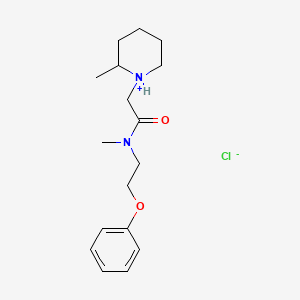
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
